N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Fluorophenyl)-N⁶,N⁶-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl group at the pyrazole ring’s position 1.
- A 4-fluorophenyl substituent at the pyrimidine’s N⁴ position.
- N⁶,N⁶-dimethylamine at the pyrimidine’s N⁶ position.
The 4-fluorophenyl group enhances electronic properties and metabolic stability, while the N⁶-dimethylation may reduce oxidative metabolism and improve pharmacokinetics .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-25(2)19-23-17(22-14-10-8-13(20)9-11-14)16-12-21-26(18(16)24-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWPDOFWYPNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors such as 4-fluorobenzaldehyde and 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in the presence of a base like piperidine in ethanol. The intermediate product is then subjected to cycloaddition with guanidine hydrochloride to form the pyrazolo[3,4-d]pyrimidine core .
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Substitution Reactions: : The core structure is further modified by introducing the N,N-dimethyl groups through nucleophilic substitution reactions. This typically involves the use of dimethylamine under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a series of synthesized compounds, including N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Antiparasitic and Antifungal Properties
The compound has also shown promise in antiparasitic and antifungal applications. Studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibit activity against parasites such as Trypanosoma brucei and fungi like Candida albicans. These findings suggest that modifications to the core structure can enhance bioactivity against specific pathogens .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies have indicated that this compound possesses antioxidant properties. This is attributed to its ability to scavenge free radicals and inhibit inflammatory pathways. Such activities are beneficial in treating conditions associated with oxidative stress and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorination on phenyl ring | Enhanced anticancer activity |
| Dimethyl substitution at N~6~ | Improved selectivity for cancer cells |
| Variations in side chains | Altered pharmacokinetic properties |
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines:
- Anticancer Evaluation : A study synthesized a series of pyrazolo[3,4-d]pyrimidines and tested their activity against breast cancer cell lines. Results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range .
- Antifungal Activity : Another research effort focused on the antifungal properties of modified pyrazolo[3,4-d]pyrimidines against Candida species. The study found that certain derivatives were effective at concentrations lower than those required for conventional antifungal agents .
Mechanism of Action
The mechanism by which N4-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
N⁴ Substituent Effects :
- The 4-fluorophenyl group in the target compound and ’s analog may enhance π-π stacking in hydrophobic binding pockets compared to 3-fluorophenyl () or alkyl groups ().
- Halogenated aryl groups (e.g., 3-chloro-4-methylphenyl in ) introduce steric and electronic effects that could modulate target selectivity .
N⁶ Substituent Effects: N⁶,N⁶-dimethyl in the target compound likely increases lipophilicity and metabolic stability compared to NH₂ () or propyl (). Bulky substituents (e.g., 2-(dimethylamino)ethyl in ) may improve solubility or enzyme binding .
Position 1 Substituents: A phenyl group (target compound, ) is common, suggesting its role in maintaining planar geometry for receptor interaction.
Physicochemical Properties
| Compound Name | Molecular Weight | Water Solubility (µg/mL) | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | ~352.37 | Not reported | ~3.2 | - |
| Compound | 316.79 | 0.5 | ~3.8 | |
| PR5-LL-CM01 () | 401.51 | Not reported | ~2.5 |
- The N⁶,N⁶-dimethyl group in the target compound may reduce LogP compared to ethyl or propyl substituents, balancing lipophilicity and solubility.
- Low solubility in ’s compound (0.5 µg/mL) highlights challenges with halogenated aryl groups, which the target compound’s dimethylation may mitigate .
Research Findings and Implications
- Anticancer Activity : ’s N⁶-phenyl analog (7a) showed anticancer activity, suggesting that the target compound’s dimethyl group could enhance metabolic stability without compromising efficacy .
- Enzyme Inhibition : ’s PRMT5 inhibitor highlights the scaffold’s versatility in targeting epigenetic regulators, though substituent choice critically affects selectivity .
- Kinase Targeting : Pyrazolo[3,4-d]pyrimidines in and demonstrate ATP-competitive kinase inhibition, with fluorophenyl groups improving binding affinity .
Biological Activity
N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its biological significance, especially in anticancer research. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against multiple cancer cell lines, revealing promising results.
Antitumor Activity
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Cell Lines Tested : The compound was tested against several cancer cell lines, including:
- A549 (lung cancer)
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- Inhibitory Concentration (IC50) : The IC50 values for A549 cells were found to be 2.24 µM, demonstrating greater efficacy compared to doxorubicin (IC50 = 9.20 µM) . This suggests that this compound could be a potent alternative or adjunct in cancer therapy.
- Mechanism of Action : Flow cytometric analysis indicated that this compound can induce apoptosis in A549 cells at low micromolar concentrations. This apoptotic effect is crucial for its anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly impact the compound's efficacy. For instance, analogs with structural variations exhibited decreased anti-proliferative effects, underscoring the importance of the core structure in maintaining biological activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 2.24 | |
| Doxorubicin | A549 | 9.20 | |
| N~6~-phenyl derivative | MCF-7 | 1.74 |
Case Study 1: Apoptotic Induction
A study focusing on the apoptotic effects of the compound revealed that it significantly increases the BAX/Bcl-2 ratio in treated cells. This ratio is a critical marker for apoptosis; an increase suggests enhanced apoptotic signaling pathways activated by the compound .
Case Study 2: Kinase Inhibition
Further investigations into its mechanism revealed that this compound acts as an inhibitor of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound demonstrated potent inhibitory activity against both wild-type and mutant EGFR variants .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Wild-type EGFR | 0.016 |
| This compound | Mutant EGFR T790M | 0.236 |
Q & A
Basic Research Questions
Q. What are the key structural features of N⁴-(4-fluorophenyl)-N⁶,N⁶-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do they influence its biological activity?
- Answer : The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N⁴ position with a 4-fluorophenyl group and at the N⁶ position with two methyl groups. The 4-fluorophenyl moiety enhances lipophilicity and potential target binding, while dimethylation at N⁶ may improve metabolic stability. Structural analogs show that fluorination increases kinase binding affinity by modulating electronic properties .
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are critical reaction conditions?
- Answer : Synthesis typically involves multi-step reactions:
Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazoles and pyrimidine precursors.
Sequential alkylation/amination at N⁴ and N⁶ positions using reagents like 4-fluoroaniline and dimethylamine derivatives.
Key conditions include palladium-catalyzed coupling, basic solvents (e.g., DMF), and inert atmospheres to prevent oxidation .
Q. How does this compound interact with biological targets such as kinases, and what experimental assays validate its inhibitory activity?
- Answer : The compound acts as a kinase inhibitor, competing with ATP-binding domains. Validation assays include:
- Kinase inhibition profiling : IC₅₀ determination using fluorescence polarization or radiometric assays.
- Cellular assays : Measurement of downstream phosphorylation markers (e.g., p-ERK) via Western blotting.
Selectivity is assessed against panels of 50–100 kinases to identify off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations, cell lines). To address this:
- Standardize assay protocols (e.g., fixed ATP at 1 mM).
- Validate findings using orthogonal methods (e.g., SPR for binding kinetics, CRISPR-edited kinase-dead cell models).
- Perform meta-analyses of published IC₅₀ values to identify trends .
Q. What strategies optimize the solubility and bioavailability of this compound without compromising kinase inhibition potency?
- Answer : Approaches include:
- Prodrug design : Introduction of phosphate or ester groups at the N⁶ position for hydrolytic activation.
- Co-crystallization : Use of cyclodextrins or lipid-based nanoformulations to enhance aqueous solubility.
- SAR-guided modifications : Replace the 4-fluorophenyl group with polar bioisosteres (e.g., pyridyl) while monitoring kinase binding via molecular docking .
Q. How can computational modeling (e.g., QSAR, MD simulations) guide the design of derivatives with improved selectivity?
- Answer :
- QSAR models : Train on datasets of IC₅₀ values and structural descriptors (e.g., logP, polar surface area) to predict selectivity trends.
- Molecular dynamics (MD) : Simulate compound binding to kinase ATP pockets to identify steric/electronic clashes with off-targets.
- Free energy perturbation (FEP) : Quantify binding energy differences between wild-type and mutant kinases to prioritize derivatives .
Q. What experimental evidence supports or challenges the hypothesis of off-target effects in inflammatory pathways?
- Answer :
- Support : Transcriptomic profiling (RNA-seq) reveals downregulation of NF-κB targets in treated macrophages.
- Challenge : Knockout models of putative off-targets (e.g., JAK2) show no attenuation of anti-inflammatory activity.
- Resolution : Use chemical proteomics (e.g., kinobeads) to map direct interactors and validate via pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
